molecular formula C44H64O24 B039872 Crocin CAS No. 94238-00-3

Crocin

Cat. No.: B039872
CAS No.: 94238-00-3
M. Wt: 977.0 g/mol
InChI Key: SEBIKDIMAPSUBY-RTJKDTQDSA-N
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Description

Saffron is a spice derived from the flower of Crocus sativus, commonly known as the saffron crocus. The vivid crimson stigma and styles, called threads, are collected and dried for use mainly as a seasoning and coloring agent in food. Saffron contains several bioactive compounds, including crocin, crocetin, picrothis compound, and safranal, which contribute to its unique color, taste, and aroma .

Mechanism of Action

Target of Action

Crocin, a water-soluble carotenoid, interacts with a wide range of cellular proteins. These include structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction . The primary targets of this compound include beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunit A, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6, and proteasome subunit alpha type-4 .

Mode of Action

This compound physically binds to its targets, leading to various changes in cellular functions . For instance, it can inhibit the mammalian target of the rapamycin (mTOR) signaling pathway, which plays a significant role in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . It also downregulates NLRP3 expression, cleaved caspase 1 and gasdermin D (GSDMD), IL-18, and IL-1β, and suppresses the NF-κB pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . It also influences the NF-κB pathway, which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Pharmacokinetics

It has been found that nanoformulations can enhance its bioavailability, aqueous solubility, and bbb permeability .

Result of Action

This compound exerts various molecular and cellular effects. It can effectively improve cell survival rate and cellular synaptic growth . It also alleviates inflammation by modulating molecular signaling pathways . Moreover, it has been found to have protective effects on cardiac cells and may neutralize and even prevent the formation of an excess number of free radicals .

Action Environment

Environmental factors can influence the action of this compound. For instance, temperature can affect the transcription levels of the CsCCD2 gene, which is responsible for crocetin glycosylation leading to this compound formation . Therefore, the efficacy and stability of this compound can be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

Crocin interacts with various enzymes, proteins, and other biomolecules. It has been suggested that this compound inhibits adipogenesis, promotes lipolysis through activation of AMPK , and attenuates diabetic nephropathy–associated inflammation and oxidative stress responses in rats via NLRP3 inflammasomes . It also has the ability to protect against brain diseases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to have antiproliferative effects on prostate cancer cell lines, hampering the progression of the cell cycle by suppressing the expression of cyclin D1 . This compound also significantly increased the mRNA levels of both p53 and B-cell lymphoma 2-associated X protein (Bax), while decreasing B-cell lymphoma 2 (Bcl-2) mRNA expressions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that this compound’s mechanism of action may be related to the regulation of biotin riboflavin and arachidonic acid metabolism, the activation of CYP4A11/PPARγ pathway, and the inhibition of TGF-β/Smad pathway in the kidney .

Temporal Effects in Laboratory Settings

In laboratory settings, research has demonstrated that saffron this compound is improbable to become bioavailable in systemic compartments after oral administration because it is rapidly hydrolyzed . The glycosylation process enhances water solubility and stability and regulates metabolite compartmentalization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, treatment of animals with a medium dose of this compound resulted in a significant increase in sucrose preference compared to the vehicle-treated group . Both a high dose of this compound and imipramine produced a significantly increased percentage in sucrose preference compared to the vehicle-treated group .

Metabolic Pathways

This compound is involved in various metabolic pathways. The this compound biosynthesis pathway in Crocus sativus L. includes the upstream methylerythritol phosphate (MEP) pathway from pyruvate/glyceraldehyde 3-phosphate to geranylgeranyl pyrophosphate (GGPP), the midstream carotenoid pathway from GGPP to zeaxanthin, and the downstream this compound pathway from zeaxanthin to this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters. Three transporters, belonging to both the multidrug and toxic compound extrusion and ATP binding cassette C (ABCC) families, were coexpressed with crocins and were able to mediate transport of several crocins when expressed in yeast microsomes .

Subcellular Localization

The subcellular localization of this compound spans multiple compartments. The initial precursor, zeaxanthin, is localized in plastids, whereas the final products, crocins, accumulate in vacuoles . The this compound biosynthetic pathway encompasses multiple subcellular locations: the initial precursor, zeaxanthin, is localized in plastids, whereas the final products, crocins, accumulate in vacuoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Saffron is primarily obtained from the dried stigmas of Crocus sativus flowers. The synthetic preparation of saffron’s bioactive compounds, such as crocin and safranal, involves complex organic synthesis techniques. These compounds can be synthesized through multi-step reactions involving the oxidation of carotenoids and subsequent esterification processes .

Industrial Production Methods

Industrial production of saffron involves the cultivation of Crocus sativus flowers, which are harvested manually. The stigmas are carefully separated and dried to preserve their quality. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to isolate and quantify the bioactive compounds in saffron .

Chemical Reactions Analysis

Types of Reactions

Saffron undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary bioactive compounds, such as crocin and safranal, are involved in these reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Saffron has a wide range of scientific research applications due to its bioactive compounds:

    Chemistry: Used as a natural dye and in the synthesis of organic compounds.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating depression, Alzheimer’s disease, and cancer.

    Industry: Used as a coloring agent in food and cosmetics

Comparison with Similar Compounds

Saffron’s bioactive compounds, such as crocin and safranal, are unique compared to other similar compounds:

Similar Compounds

Saffron stands out due to its unique combination of bioactive compounds, making it a valuable spice with diverse applications in various fields.

Properties

IUPAC Name

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBIKDIMAPSUBY-RTJKDTQDSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
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Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046172
Record name Crocin
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Molecular Weight

977.0 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Crocin
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Solubility

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/
Record name Crocin
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Mechanism of Action

Crocin, the main pigment of Crocus sativus L., has been shown to have antiproliferative effects on cancer cells, but the involved mechanisms are only poor understood. This study focused on probable effect of crocin on the immortality of hepatic cancer cells. Cytotoxicity of crocin (IC50 3 mg/mL) in hepatocarcinoma HepG2 cells was determined after 48 hr by neutral red uptake assay and MTT test. Immortality was investigated through quantification of relative telomerase activity with a quantitative real-time PCR-based telomerase repeat amplification protocol (qTRAP). Telomerase activity in 0.5 ug protein extract of HepG2 cells treated with 3 mg/mL crocin was reduced to about 51% as compared to untreated control cells. Two mechanisms of inhibition, i.e. interaction of crocin with telomeric quadruplex sequences and down regulation of hTERT expression, were examined using FRET analysis to measure melting temperature of a synthetic telomeric oligonucleotide in the presence of crocin and quantitative real-time RT-PCR, respectively. No significant changes were observed in the Tm telomeric oligonucleotides, while the relative expression level of the catalytic subunit of telomerase (hTERT) gene showed a 60% decrease as compared to untreated control cells. In conclusion, telomerase activity of HepG2 cells decreases after treatment with crocin, which is probably caused by down-regulation of the expression of the catalytic subunit of the enzyme., Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction., ...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway...
Record name Crocin
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Impurities

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram.
Record name Crocin
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Color/Form

Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/

CAS No.

42553-65-1, 39465-00-4, 94238-00-3
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Melting Point

186 °C (effervescence) /Di-gentiobiose ester/, 186 °C
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Record name Crocin
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